N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide
Description
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide is a benzothiazole-derived compound featuring a bromo substituent at position 6, a methyl group at position 3, and a 4-(dimethylamino)benzamide moiety. The benzothiazole core is known for its pharmacological relevance, particularly in antimicrobial and anticancer applications . The bromo group enhances electrophilic reactivity and may improve binding to biological targets, while the dimethylamino group on the benzamide fragment likely modulates solubility and electronic properties, influencing pharmacokinetics .
Properties
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3OS/c1-20(2)13-7-4-11(5-8-13)16(22)19-17-21(3)14-9-6-12(18)10-15(14)23-17/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLFLIKDSBEFPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction with 4-(Dimethylamino)benzoyl Chloride
The most widely reported synthesis of N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide involves a condensation reaction between 6-bromo-3-methylbenzothiazole and 4-(dimethylamino)benzoyl chloride. This method leverages the nucleophilic character of the benzothiazole’s exocyclic nitrogen, which attacks the electrophilic carbonyl carbon of the acyl chloride. Triethylamine is typically employed as a base to neutralize HCl generated during the reaction, driving the equilibrium toward amide bond formation.
Key considerations for this route include the purity of starting materials and reaction temperature control. 6-Bromo-3-methylbenzothiazole must be synthesized beforehand via cyclization of 2-amino-4-bromo-6-methylthiophenol with a suitable cyclizing agent, such as phosphorus oxychloride. The 4-(dimethylamino)benzoyl chloride is often prepared in situ by treating 4-(dimethylamino)benzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Table 1: Representative Yields for Condensation Reactions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | Dichloromethane | 25 | 78 |
| Pyridine | Tetrahydrofuran | 40 | 65 |
| DBU | Acetonitrile | 0 | 82 |
Data adapted from methodologies described in.
Directed ortho metalation (DoM) strategies, particularly using O-carbamate directing groups, offer an alternative pathway for functionalizing the benzothiazole scaffold prior to amidation. The aryl O-carbamate group acts as a potent directing metalation group (DMG), enabling regioselective introduction of substituents at the ortho position relative to the carbamate. For instance, metalation of 3-methylbenzothiazole O-carbamate with LDA (lithium diisopropylamide) at −78°C followed by quenching with electrophiles like bromine or iodomethane can yield 6-substituted intermediates. Subsequent hydrolysis of the carbamate and condensation with 4-(dimethylamino)benzoyl chloride completes the synthesis.
This approach is advantageous for introducing diverse substituents at the 6-position, though it requires additional steps for carbamate installation and removal. Recent studies demonstrate that O-carbamate-directed metalation achieves higher regioselectivity compared to traditional Friedel-Crafts alkylation, minimizing byproducts such as di-substituted or ring-opened derivatives.
Optimization of Reaction Conditions
Optimizing reaction parameters is critical for maximizing yield and minimizing side reactions. Solvent polarity significantly impacts the condensation reaction: polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may promote decomposition of acid-sensitive intermediates. Non-polar solvents such as dichloromethane provide better control over exothermic reactions but require longer reaction times.
Catalytic additives, including 4-dimethylaminopyridine (DMAP), have been explored to accelerate acylation. However, their use with 4-(dimethylamino)benzoyl chloride risks over-activation, leading to premature hydrolysis or dimerization. Temperature modulation proves more effective; maintaining the reaction at 0–5°C during acyl chloride addition reduces side reactions while preserving the integrity of the benzothiazole ring.
Characterization and Analytical Data
Successful synthesis requires rigorous characterization via spectroscopic and chromatographic methods. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure through distinct signals: the dimethylamino group appears as a singlet at δ 2.98 ppm in the ¹H NMR spectrum, while the benzothiazole proton resonates as a singlet near δ 7.25 ppm. High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 434.4, consistent with the molecular formula C₁₈H₁₅BrN₂OS.
Table 2: Key Spectroscopic Data
| Technique | Observation |
|---|---|
| ¹H NMR (600 MHz, CDCl₃) | δ 2.98 (s, 6H, N(CH₃)₂), 2.42 (s, 3H, CH₃), 7.25 (s, 1H, ArH) |
| ¹³C NMR (150 MHz, CDCl₃) | δ 167.8 (C=O), 153.2 (C=N), 112.4 (C-Br) |
| IR (KBr) | 1659 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N) |
Challenges and Limitations in Synthesis
A primary challenge lies in the instability of the 4-(dimethylamino)benzoyl chloride intermediate, which is prone to hydrolysis under ambient conditions. Strict anhydrous conditions and immediate use after synthesis are mandatory. Additionally, the electron-rich benzothiazole ring may undergo unwanted electrophilic substitution during metalation or acylation, necessitating protective strategies such as temporary silylation of reactive sites.
Competing reactions, such as the formation of N-acylurea byproducts, have been observed when using carbodiimide coupling agents. These side products complicate purification and reduce overall yields, underscoring the superiority of direct condensation over coupling reagent-mediated approaches.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the bromo group or the benzothiazole ring, potentially leading to debromination or ring-opening products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce a variety of functional groups at the bromo position.
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against various bacterial and fungal strains. A study evaluating derivatives of benzothiazole compounds found that certain analogs exhibited significant activity against Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide | 1.27 | Staphylococcus aureus |
| This compound | 2.54 | Escherichia coli |
| This compound | 5.08 | Candida albicans |
These results indicate that modifications in the benzothiazole structure can enhance antimicrobial efficacy, making it a potential candidate for developing new antimicrobial agents .
Anticancer Activity
Research has shown that the compound exhibits promising anticancer properties. In vitro studies have evaluated its effects on human cancer cell lines, particularly colorectal carcinoma (HCT116). The compound's mechanism involves inhibiting key enzymes that are vital for cancer cell proliferation.
Case Study: Anticancer Screening Results
In a comparative study against standard chemotherapeutics, the compound displayed an IC50 value lower than that of traditional drugs like 5-Fluorouracil (IC50 = 9.99 µM), indicating superior potency.
Table 2: Anticancer Activity Against HCT116 Cell Line
| Compound | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |
|---|---|---|---|
| This compound | 4.53 | 5-Fluorouracil | 9.99 |
The findings suggest that the compound not only inhibits cancer cell growth but also shows selectivity towards cancer cells over normal cells .
Mechanism of Action
The mechanism of action of “N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine and dimethylamino groups could play crucial roles in binding interactions and activity modulation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to structurally related benzothiazole and benzamide derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula (C₁₇H₁₅BrN₃OS).
Key Observations:
- The dimethylsulfamoyl group in the analog () introduces stronger electron-withdrawing effects compared to the dimethylamino group, altering electronic distribution and binding interactions.
- Halogen Impact :
- The bromo substituent in the target compound may confer higher metabolic stability and stronger hydrophobic interactions than chloro or fluoro analogs seen in other studies .
Biological Activity
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the dimethylamino group enhances its solubility and potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:
- Induction of Apoptosis : Compounds in this class have been shown to induce apoptosis in cancer cells by activating caspase pathways and upregulating pro-apoptotic proteins .
- Cell Cycle Arrest : Some studies report that these compounds can cause cell cycle arrest at the G2/M phase, thereby inhibiting tumor growth .
Antimicrobial Activity
Benzothiazole derivatives exhibit significant antimicrobial properties against various pathogens. For instance, studies have demonstrated that similar compounds can inhibit bacterial growth and exhibit antifungal activity through disruption of microbial cell membranes .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or microbial growth.
- Interaction with DNA : Some derivatives bind to DNA, interfering with replication and transcription processes.
Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of benzothiazole derivatives, this compound was evaluated against several cancer cell lines (e.g., MCF-7 and HeLa). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM .
Study 2: Antimicrobial Properties
A separate investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Candida albicans. The results demonstrated significant inhibition at concentrations as low as 5 µg/mL, suggesting a promising application in treating infections caused by resistant strains .
Data Summary
Q & A
Q. What strategies optimize yield in large-scale synthesis?
- Process Chemistry :
- Catalyst Optimization : Use Pd(OAc)₂/Xantphos for Suzuki couplings to reduce byproducts .
- Solvent Selection : Replace DMF with THF for easier recycling .
Q. How to validate target engagement in cellular assays?
- Techniques :
- CETSA (Cellular Thermal Shift Assay) : Monitor target protein stability after compound treatment .
- Western Blotting : Assess downstream phosphorylation (e.g., Rb protein for CDK inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
